

# An In-depth Technical Guide to the Chromate-Dichromate Equilibrium in Acidic Solution

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## Compound of Interest

Compound Name: Hydrogen dichromate

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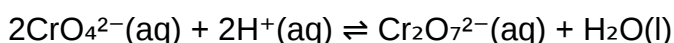
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the chromate-dichromate equilibrium in acidic aqueous solutions. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this chemical system for applications ranging from analytical chemistry to the synthesis and analysis of chromium-containing compounds. This document details the core equilibrium, presents quantitative data for spectroscopic analysis, outlines rigorous experimental protocols, and provides visualizations of the chemical pathways.

## Core Chemical Equilibrium

The interconversion between the yellow chromate ion ( $\text{CrO}_4^{2-}$ ) and the orange dichromate ion ( $\text{Cr}_2\text{O}_7^{2-}$ ) is a classic example of a pH-dependent chemical equilibrium. In an aqueous solution, two chromate ions will dimerize in the presence of an acid to form one dichromate ion and a molecule of water. This reversible reaction is governed by Le Chatelier's principle, where the position of the equilibrium is sensitive to changes in the concentration of hydrogen ions ( $\text{H}^+$ ).

The fundamental equilibrium reaction is:



In acidic conditions, an increase in the concentration of  $\text{H}^+$  ions drives the equilibrium to the right, favoring the formation of the orange dichromate ion.<sup>[1][2]</sup> Conversely, in alkaline or basic

conditions, the concentration of  $H^+$  ions is reduced, shifting the equilibrium to the left and favoring the formation of the yellow chromate ion.[2][3] This distinct color change provides a clear visual indication of the predominant species in the solution.[4]

The equilibrium is also influenced by temperature. An increase in temperature will favor the endothermic reaction. In the case of the chromate-dichromate equilibrium, heating a buffered solution can cause a shift towards the formation of dichromate, indicating the forward reaction is endothermic.

## Quantitative Data Presentation

Accurate quantitative analysis of the chromate-dichromate equilibrium relies on spectrophotometric measurements. The molar absorptivity ( $\epsilon$ ) is a constant that relates the absorbance of a substance at a specific wavelength to its concentration. The following tables summarize the molar absorptivity values for potassium chromate in an alkaline solution and potassium dichromate in an acidic solution at various wavelengths.

Potassium Chromate (in 0.05 N KOH)	
Wavelength (nm)	Molar Absorptivity ( $L \text{ mol}^{-1} \text{ cm}^{-1}$ )
220	2,890
240	3,690
260	4,280
280	3,520
300	1,650
320	1,390
340	3,180
360	4,590
373	4,820
380	4,180
400	1,890

Data adapted from a study on liquid absorbance standards.[1][5]

Potassium Dichromate (in 0.001 M Perchloric Acid)	
Wavelength (nm)	Molar Absorptivity (L mol <sup>-1</sup> cm <sup>-1</sup> )
235	12,460
257	14,480
313	4,810
350	10,690
430	110

Data adapted from a study on acidic potassium dichromate solutions as ultraviolet absorbance standards.[6][7]

The accepted equilibrium constant ( $K_c$ ) for the dimerization of hydrogen chromate ions ( $2\text{HCrO}_4^- \rightleftharpoons \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O}$ ) is approximately  $33 \text{ M}^{-1}$  at  $25^\circ\text{C}$ . The overall equilibrium constant for the reaction  $2\text{CrO}_4^{2-} + 2\text{H}^+ \rightleftharpoons \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O}$  can be derived from the acid dissociation constant of  $\text{HCrO}_4^-$  and the dimerization constant.

## Experimental Protocols

### Qualitative Demonstration of the Equilibrium Shift

This protocol provides a visual demonstration of the effect of pH on the chromate-dichromate equilibrium.

Materials:

- 0.1 M Potassium Chromate ( $\text{K}_2\text{CrO}_4$ ) solution
- 0.1 M Potassium Dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ) solution
- 6 M Hydrochloric Acid (HCl)

- 6 M Sodium Hydroxide (NaOH)
- Test tubes
- Dropping pipettes

Procedure:

- To a test tube containing approximately 2-3 mL of 0.1 M potassium chromate solution (yellow), add 6 M HCl dropwise. Observe the color change to orange, indicating the formation of dichromate ions.[8]
- To a separate test tube containing approximately 2-3 mL of 0.1 M potassium dichromate solution (orange), add 6 M NaOH dropwise. Observe the color change to yellow, indicating the formation of chromate ions.[8]

## Spectrophotometric Determination of the Equilibrium Constant ( $K_c$ )

This protocol outlines the steps for the quantitative determination of the equilibrium constant for the chromate-dichromate reaction using UV-Visible spectrophotometry.

Materials and Equipment:

- UV-Visible Spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Stock solutions of Potassium Chromate ( $K_2CrO_4$ ) and Potassium Dichromate ( $K_2Cr_2O_7$ ) of accurately known concentrations (e.g.,  $1.00 \times 10^{-3}$  M)
- Buffer solutions of varying pH (e.g., pH 4, 5, 6, 7)
- Volumetric flasks and pipettes
- pH meter

Procedure:

## Part A: Determination of Molar Absorptivities

- Preparation of Standard Solutions:
  - Prepare a series of standard solutions of  $\text{K}_2\text{CrO}_4$  in a basic solution (e.g., 0.05 M KOH) by serial dilution of the stock solution.
  - Prepare a series of standard solutions of  $\text{K}_2\text{Cr}_2\text{O}_7$  in an acidic solution (e.g., 0.01 M  $\text{H}_2\text{SO}_4$ ) by serial dilution of the stock solution.
- Spectrophotometric Measurements:
  - Measure the absorbance of each standard solution at two selected wavelengths. Good choices are around 373 nm (where chromate absorbs strongly) and 450 nm (where dichromate has a significant absorbance).
  - Use the basic and acidic solutions as blanks for the chromate and dichromate standards, respectively.
- Data Analysis:
  - Plot absorbance versus concentration for each species at each wavelength to create a Beer-Lambert law calibration curve.
  - The slope of each line corresponds to the molar absorptivity ( $\epsilon$ ) for that species at that wavelength.

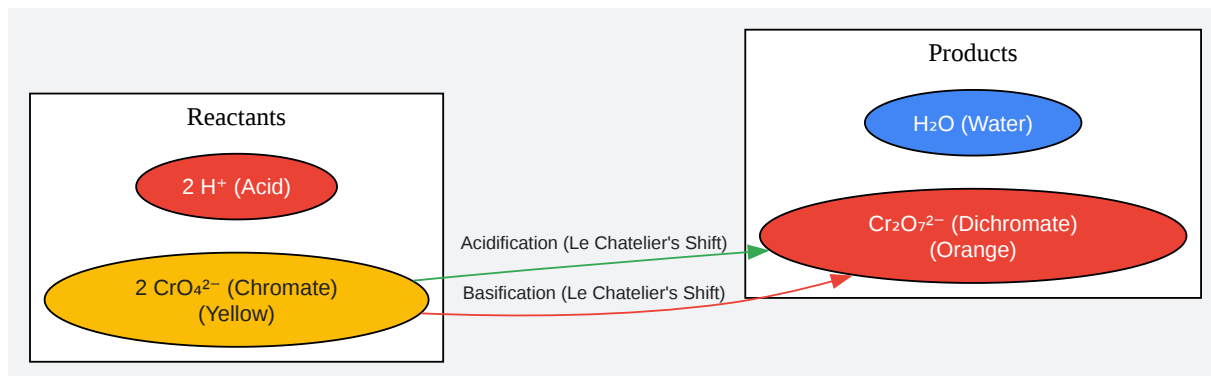
## Part B: Determination of the Equilibrium Constant

- Preparation of Equilibrium Mixtures:
  - Prepare a series of solutions with a constant total chromium concentration by mixing known volumes of the  $\text{K}_2\text{CrO}_4$  stock solution and a buffer solution in volumetric flasks. The varying pH of the buffers will establish different equilibrium positions.
- Spectrophotometric Measurements:

- Measure the absorbance of each equilibrium mixture at the two wavelengths selected in Part A.
- Data Analysis and Calculation of  $K_c$ :
  - For each equilibrium mixture, the total absorbance at each wavelength is the sum of the absorbances of the individual chromate and dichromate ions. This gives a system of two simultaneous equations with two unknowns (the concentrations of  $\text{CrO}_4^{2-}$  and  $\text{Cr}_2\text{O}_7^{2-}$ ):
    - $A_1 = \epsilon(\text{CrO}_4^{2-}, \lambda_1) [\text{CrO}_4^{2-}] * l + \epsilon(\text{Cr}_2\text{O}_7^{2-}, \lambda_1) [\text{Cr}_2\text{O}_7^{2-}] * l$
    - $A_2 = \epsilon(\text{CrO}_4^{2-}, \lambda_2) [\text{CrO}_4^{2-}] * l + \epsilon(\text{Cr}_2\text{O}_7^{2-}, \lambda_2) [\text{Cr}_2\text{O}_7^{2-}] * l$  (where  $l$  is the path length, typically 1 cm)
  - Solve these equations to find the equilibrium concentrations of  $[\text{CrO}_4^{2-}]$  and  $[\text{Cr}_2\text{O}_7^{2-}]$  for each mixture.
  - Measure the pH of each equilibrium mixture.
  - Calculate the equilibrium constant,  $K_c$ , for each mixture using the expression:
    - $K_c = [\text{Cr}_2\text{O}_7^{2-}] / ([\text{CrO}_4^{2-}]^2 [\text{H}^+]^2)$
  - Average the calculated  $K_c$  values to obtain the final result.

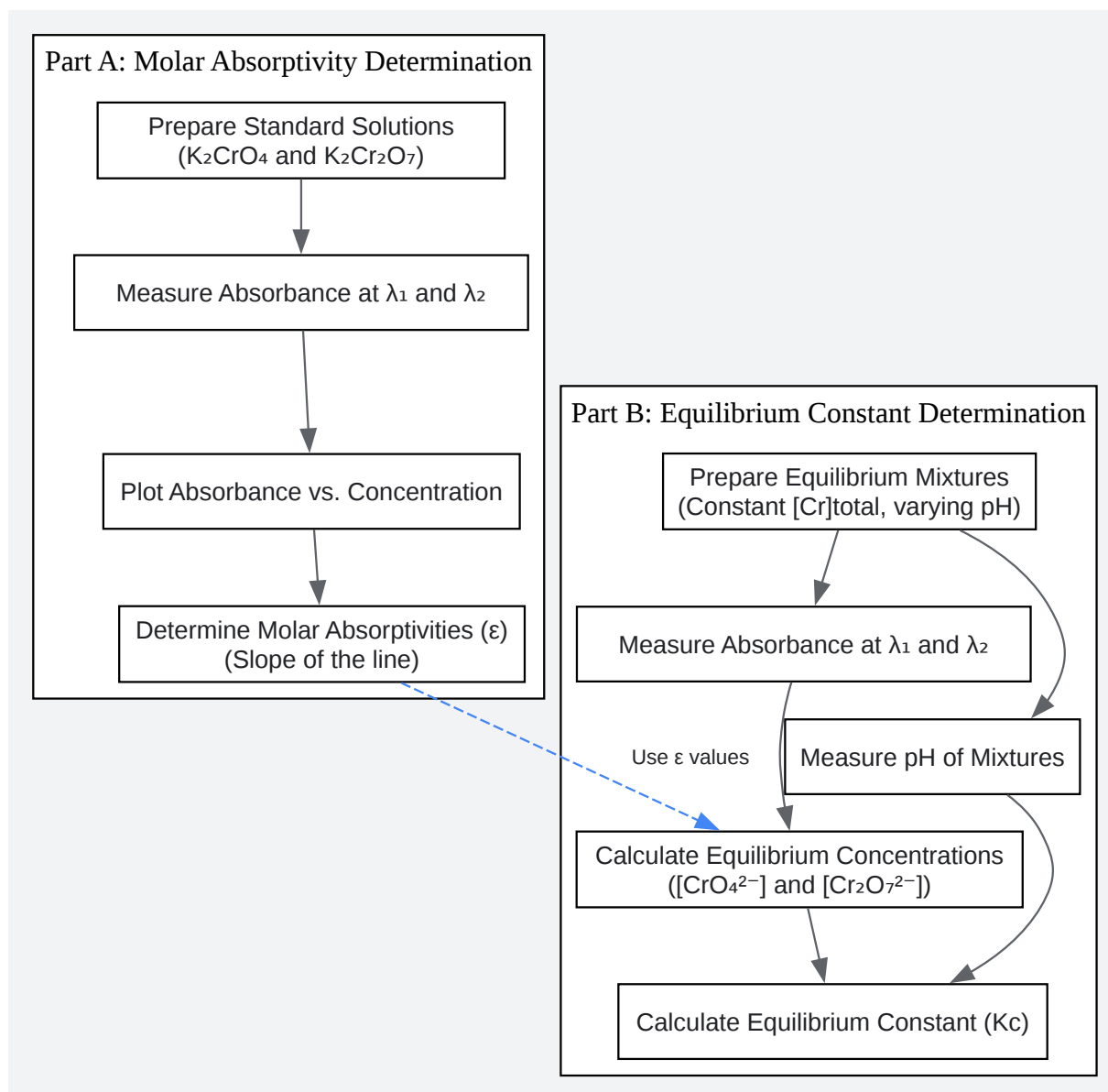
## Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.



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Caption: The core chemical equilibrium between chromate and dichromate ions.



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Caption: Experimental workflow for the spectrophotometric determination of  $K_c$ .

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